Daclatasvir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) replication complex. [] It is classified as a direct-acting antiviral (DAA) and has demonstrated significant efficacy in treating chronic HCV infection across various genotypes. [, , , , ]
Impurities in pharmaceutical substances like Daclatasvir are any component of the drug substance that is not the chemical entity defined as the active pharmaceutical ingredient. [] These impurities can arise during the drug manufacturing process or from degradation during storage. [, ] Identifying, characterizing, and controlling these impurities are crucial for ensuring drug safety and efficacy. []
Daclatasvir Impurity 6 is a chemical compound associated with the antiviral drug Daclatasvir, which is used in the treatment of hepatitis C virus infections. This impurity arises during the synthesis of Daclatasvir and can affect the quality and efficacy of the final pharmaceutical product. Understanding this impurity's characteristics, synthesis methods, and implications is crucial for ensuring drug safety and effectiveness.
Daclatasvir Impurity 6 is derived from the synthetic processes involved in producing Daclatasvir. The compound is classified as an impurity, which means it is not the primary active ingredient but rather a byproduct that may occur during the manufacturing process. The presence of impurities like Daclatasvir Impurity 6 can arise from various reaction conditions and degradation pathways during synthesis.
Daclatasvir Impurity 6 can be classified under pharmaceutical impurities, specifically as a synthetic impurity resulting from the chemical reactions involved in the production of Daclatasvir. It is identified by its unique Chemical Abstracts Service (CAS) number, which is 1009117-26-3.
The synthesis of Daclatasvir Impurity 6 typically involves specific reaction conditions that may include various reagents and catalysts. The primary synthetic route often includes degradation or side reactions during Daclatasvir production. High-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography (UPLC) are commonly employed to identify and quantify this impurity.
The synthesis pathway generally starts with a precursor compound, such as 2-bromo-4-chloro-3-methylpyridine. The reaction steps can be outlined as follows:
The molecular structure of Daclatasvir Impurity 6 can be represented through its chemical formula and structural diagram, which illustrates the arrangement of atoms within the molecule.
Daclatasvir Impurity 6 can participate in several chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation, strong acids or bases for hydrolysis, and photolytic conditions for light-induced degradation. These reactions are crucial for understanding how impurities may form during drug synthesis and their potential impact on drug quality.
While Daclatasvir Impurity 6 itself does not have a defined mechanism of action like its parent compound, it may share some biochemical properties due to its structural similarities. Daclatasvir functions by inhibiting the non-structural protein 5A (NS5A) of hepatitis C virus, thereby preventing viral replication and assembly.
The parent compound exhibits rapid absorption and reaches maximum plasma concentration within 1-2 hours post-administration. Its metabolic pathways primarily involve cytochrome P450 enzymes.
The physical properties of Daclatasvir Impurity 6 may include aspects such as solubility, melting point, and stability under various environmental conditions. Specific data on these properties was not provided in the search results.
Chemical properties would encompass reactivity towards different reagents, stability under heat or light exposure, and potential interactions with other pharmaceutical compounds. Analytical methods like HPLC are employed to assess these properties effectively .
Daclatasvir Impurity 6 primarily serves as a subject of study in pharmaceutical chemistry to ensure that drug formulations maintain high purity levels. Understanding impurities like Daclatasvir Impurity 6 is essential for regulatory compliance, quality assurance, and enhancing therapeutic efficacy in antiviral treatments.
Daclatasvir Impurity 6 is unambiguously identified by the systematic IUPAC name:methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate [1] [6].
This nomenclature encodes critical structural features:
Its molecular formula is C₄₀H₅₀N₈O₆, confirmed through high-resolution mass spectrometry with a theoretical molecular weight of 738.3889 g/mol [1] [6] [10]. The elemental composition is carbon 65.02%, hydrogen 6.82%, nitrogen 15.17%, and oxygen 12.99%, consistent across multiple analytical batches [8] [10].
Daclatasvir Impurity 6 is specifically designated as the Daclatasvir SRRS Isomer, reflecting distinct chiral center configurations at four critical stereogenic atoms [4] [9]. The SRRS notation corresponds to the absolute stereochemistry at:
Table 1: Stereoisomeric Variants of Daclatasvir
Stereoisomer | CAS Number | Configuration | Differentiation Factor |
---|---|---|---|
SRRS (Impurity 6) | 1009117-26-3 | (S,R,R,S) | Altered NS5A binding kinetics vs. main isomer |
RRRR | 1417333-58-4 | (R,R,R,R) | Pharmacologically active form (Daclatasvir API) |
SRSS | 1009117-28-5 | (S,R,S,S) | Reduced antiviral potency |
RSSR | 1009117-94-5 | (R,S,S,R) | Enhanced degradation susceptibility |
SSSS | Not assigned | (S,S,S,S) | Synthetic intermediate only |
The SRRS configuration significantly impacts three-dimensional molecular geometry by reorienting the biphenyl-imidazole dihedral angles and altering hydrogen-bonding capacity of the carbamate groups. This spatial rearrangement differentiates it pharmacologically from the therapeutically active RRRR isomer and influences chromatographic behavior in HPLC analyses [2] [4].
Comprehensive NMR analysis (¹H, ¹³C, DEPT-135, HSQC, HMBC) confirms the structure and stereochemistry of Daclatasvir Impurity 6. Characteristic resonances include:
Table 2: Key NMR Assignments for Daclatasvir Impurity 6 (500 MHz, DMSO-d₆)
Atom Group | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity | Correlation (HMBC) |
---|---|---|---|---|
Biphenyl H-3,3',5,5' | 7.68 | 138.2 | Doublet (J=8.2 Hz) | Coupled to C-1, C-2, C-6 |
Imidazole H-4 (both) | 7.21 | 135.8 | Singlet | To pyrrolidine C-α, biphenyl C-1 |
Pyrrolidine H-2 (R) | 4.43 | 58.7 | Triplet | To imidazole C-2, carbonyl C=O |
Pyrrolidine H-2' (S) | 3.91 | 59.1 | Triplet | To imidazole C-2', C=O' |
Valine α-H (both) | 4.12 | 57.3 | Doublet of doublets | To NHC=O, Cβ methyls |
N-CH₃ (carbamates) | 3.58 | 52.1 | Singlet | To carbonyl C=O |
Cβ methyls (Val) | 2.19/2.23 | 31.1 | Doublet septet | To Cα, Cγ methyls |
Cγ methyls (Val) | 0.92/0.95 | 18.9/19.4 | Doublet | To Cβ |
Critical stereochemical differentiators:
HRMS analysis using electrospray ionization (ESI+) provides definitive confirmation of molecular composition:
Table 3: HRMS Profile of Daclatasvir Impurity 6
Ion Type | Theoretical m/z | Observed m/z | Deviation (ppm) | Fragmentation Pathway |
---|---|---|---|---|
[M+H]⁺ | 739.3967 | 739.3962 | 0.7 | Molecular ion |
[M+Na]⁺ | 761.3787 | 761.3780 | 0.9 | Sodium adduct |
[C₃₂H₄₁N₇O₄]⁺ | 588.3290 | 588.3285 | 0.8 | Biphenyl-imidazole cleavage |
[C₂₀H₂₆N₅O₂]⁺ | 368.2083 | 368.2078 | 1.4 | Valine-pyrrolidine fragment |
[C₇H₁₃NO₄+H]⁺ (Val) | 176.0917 | 176.0913 | 2.3 | Methoxycarbonylvaline unit |
The [M+H]⁺ ion at m/z 739.3962 provides a mass accuracy of <2 ppm versus theoretical (C₄₀H₅₁N₈O₆⁺), confirming the molecular formula. Diagnostic fragment ions include:
Tandem MSⁿ analysis demonstrates unique fragmentation versus other isomers, particularly in the 500-600 m/z range where stereochemistry influences bond stability. The SRRS isomer shows 40% higher abundance of the m/z 176 fragment compared to RRRR configurations due to altered proton affinity at the carbamate nitrogen [2] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8